molecular formula C22H26N4O3S B2827912 6-(2-methoxyethyl)-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one CAS No. 1110979-39-9

6-(2-methoxyethyl)-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one

Cat. No.: B2827912
CAS No.: 1110979-39-9
M. Wt: 426.54
InChI Key: OXWLXXOVGGRUMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-methoxyethyl)-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one is a synthetic small molecule belonging to the pyrido[4,3-d]pyrimidin-4-one chemical class, which is structurally related to known kinase inhibitor scaffolds. Based on its core structure, this compound is of significant interest in medicinal chemistry and pharmacological research for the development of targeted protein kinase inhibitors. The molecular framework suggests potential activity against specific kinase families, which are often implicated in oncogenic signaling pathways (Nature Reviews Drug Discovery, 2021) . Researchers can utilize this compound as a key intermediate or a lead compound for structure-activity relationship (SAR) studies, focusing on optimizing selectivity and potency against specific therapeutic targets. Its complex structure, featuring a methoxyethyl side chain and a p-tolyl oxazole moiety connected via a sulfanyl linker, presents opportunities for exploring novel binding interactions within enzyme active sites. This product is offered For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the product's Certificate of Analysis for detailed information on purity, composition, and storage conditions.

Properties

IUPAC Name

6-(2-methoxyethyl)-2-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3S/c1-14-4-6-16(7-5-14)21-23-19(15(2)29-21)13-30-22-24-18-8-9-26(10-11-28-3)12-17(18)20(27)25-22/h4-7H,8-13H2,1-3H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXWLXXOVGGRUMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)C)CSC3=NC4=C(CN(CC4)CCOC)C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-methoxyethyl)-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

6-(2-methoxyethyl)-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2-methoxyethyl)-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Compound Name Core Structure Key Substituents Biological Target/Activity
Target Compound Pyrido[4,3-d]pyrimidin-4-one 6-(2-Methoxyethyl), 2-sulfanyl-(oxazole-methyl) Not explicitly stated (inferred DHFR)
5-Methyl-7-phenyl-2-propanone-3H-pyrido[2,3-d]pyrimidin-4-one Pyrido[2,3-d]pyrimidin-4-one 7-Phenyl, 5-methyl, 2-propanone Antifolate synthesis (DHFR inhibition)
Compound XIII (2,3-Dihydropyrido[2,3-d]pyrimidin-4-one) 2,3-Dihydropyrido[2,3-d]pyrimidin-4-one Benzothiazole, thiophene, p-fluoro phenyl Antimicrobial (Gram-positive bacteria)
8-(4-(2-(Methyl(4-(methylsulfonyl)benzyl)amino)ethyl)-1H-pyrazol-1-yl)pyrido[3,4-d]pyrimidin-4(3H)-one Pyrido[3,4-d]pyrimidin-4-one 8-Pyrazole, methylsulfonyl benzyl Kinase inhibition (anticancer)
6-[(4-Ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methoxy]-2-phenyl-2,3-dihydropyridazin-3-one Pyridazinone-triazole hybrid Sulfanyl-triazole, ethoxy-phenyl Not specified (structural novelty)

Functional Group Impact on Activity

  • Electron-Donating Groups : The 2-methoxyethyl group in the target compound may mimic the role of 3′,4′,5′-trimethoxy substituents in pyrido[2,3-d]pyrimidines, which enhance selectivity for pathogen DHFR over human DHFR (e.g., 20- to 304-fold selectivity reported) .
  • Sulfanyl Linkers : The sulfanyl-oxazole-methyl group introduces a flexible thioether bridge, contrasting with rigid carbonyl or amine linkers in analogues. This flexibility may improve binding to hydrophobic pockets (e.g., in DHFR or CB2 receptors) .
  • Oxazole vs.

Q & A

Q. Table 1: Selectivity Profile of Analogous Compounds

CompoundTarget (IC50, nM)Off-Target (IC50, nM)Selectivity Ratio
PF-06459988 (Analog)EGFR T790M (0.8)WT EGFR (>1000)>1250x
Pamapimod (p38α Inhibitor)p38α (5.2)JNK2 (>500)>96x

Basic: What are the stability challenges during storage, and how are they mitigated?

Answer:

  • Degradation Pathways: Hydrolysis of the sulfanyl bond in aqueous media or oxidation of the methoxyethyl chain .
  • Stabilization Methods:
    • Store lyophilized samples at -20°C under argon to prevent oxidation .
    • Use cryopreservatives (e.g., trehalose) for aqueous formulations .

Advanced: How is metabolic stability assessed, and what structural modifications improve pharmacokinetics?

Answer:

  • In Vitro Assays: Incubate with liver microsomes (human/rat) to measure t1/2; CYP450 inhibition screening identifies metabolic hotspots .
  • Modifications:
    • Fluorination of the pyrimidinone ring to block CYP3A4-mediated oxidation .
    • PEGylation of the methoxyethyl chain to enhance plasma half-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.